molecular formula C15H21N3O2S B8652521 Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-

Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-

Cat. No.: B8652521
M. Wt: 307.4 g/mol
InChI Key: KFIYHBNYSDBJOY-UHFFFAOYSA-N
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Description

Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]- is a useful research compound. Its molecular formula is C15H21N3O2S and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propan-2-ol, 1-tert-butylamino-3-[4-(1,2,3-thiadiazol-4-yl)phenoxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H21N3O2S

Molecular Weight

307.4 g/mol

IUPAC Name

1-(tert-butylamino)-3-[4-(thiadiazol-4-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C15H21N3O2S/c1-15(2,3)16-8-12(19)9-20-13-6-4-11(5-7-13)14-10-21-18-17-14/h4-7,10,12,16,19H,8-9H2,1-3H3

InChI Key

KFIYHBNYSDBJOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CSN=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 660 mg. of 4-[4(2,3-epoxypropoxy)phenyl]-1,2,3-thiadiazole in 29.7 ml. of t-butylamine is added 3.3 ml. of t-butanol and the reaction mixture is stirred at room temperature for 24 hours. It is then evaporated to dryness under vacuo and the residue taken up in methylene chloride. The resulting solution is extracted with dilute hydrochloric acid and the aqueous phase made alkaline with sodium carbonate. It is then extracted with ethyl acetate and the organic extracts washed to neutrality, dried over sodium sulfate and evaporated to dryness. The solid residue is purified by two recrystallizations from methylene chloridehexane (after decolorization with charcoal) and then by three crystallizations from benzene, thus obtaining the pure 4-[4(3-t-butylamino-2-hydroxypropoxy)phenyl]-1,2,3-thiadiazole, m.p. 124°-125° C; λmax 256, 304 nm, (ε 20,000;2,000) ir 3340, 1615, 1580, 1535, 835 cm-1.
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